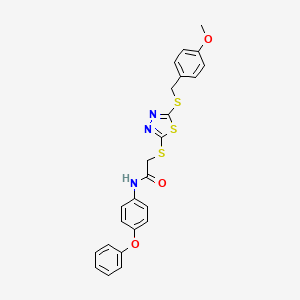
2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-méthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phénoxyphényl)acétamide est un composé organique complexe qui appartient à la classe des dérivés de thiadiazole
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-((5-((4-méthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phénoxyphényl)acétamide implique généralement plusieurs étapes, en partant de matières premières facilement disponibles. Les étapes clés comprennent:
Formation du cycle thiadiazole: Cette réaction est généralement obtenue par cyclisation de thiosemicarbazides appropriées avec des acides carboxyliques ou leurs dérivés en milieu acide ou basique.
Formation du thioéther:
Formation de l'acétamide: La dernière étape implique la réaction de l'intermédiaire thioéther avec le chlorure de 4-phénoxyphénylacétyle en présence d'une base comme la triéthylamine pour former le composé acétamide souhaité.
Méthodes de production industrielle
Les méthodes de production industrielle pour ce composé impliqueraient probablement l'optimisation des voies de synthèse mentionnées ci-dessus afin d'assurer un rendement élevé et une pureté optimale. Cela pourrait inclure l'utilisation de réacteurs à flux continu, de plateformes de synthèse automatisée et de techniques de purification avancées telles que la recristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-((5-((4-méthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phénoxyphényl)acétamide peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe thioéther peut être oxydé en sulfoxyde ou en sulfone à l'aide d'oxydants comme le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction: Le groupe nitro, s'il est présent, peut être réduit en amine à l'aide de réducteurs tels que le chlorure d'étain(II) ou la poudre de fer.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactifs et conditions courantes
Oxydation: Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction: Chlorure d'étain(II), poudre de fer.
Substitution: Hydrure de sodium, carbonate de potassium.
Principaux produits formés
Oxydation: Sulfoxydes, sulfones.
Réduction: Amines.
Substitution: Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
Chimie: En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie: En tant que sonde pour étudier les processus biologiques impliquant des dérivés de thiadiazole.
Médecine: Applications thérapeutiques potentielles en raison de son activité biologique, notamment les propriétés antimicrobiennes, antifongiques et anticancéreuses.
Industrie: Utilisation potentielle comme précurseur pour la synthèse d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action de 2-((5-((4-méthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phénoxyphényl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en:
Inhibant les enzymes: Se liant et inhibant l'activité d'enzymes spécifiques impliquées dans des processus biologiques essentiels.
Interagissant avec l'ADN: Se liant à l'ADN et interférant avec sa réplication et sa transcription.
Modulant les voies de signalisation: Affectant les voies de signalisation qui régulent la croissance cellulaire, la différenciation et l'apoptose.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiadiazole derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, antifungal, and anticancer properties.
Industry: Potential use as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-((5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in critical biological processes.
Interacting with DNA: Binding to DNA and interfering with its replication and transcription.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-((5-((4-méthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-méthoxyphényl)acétamide
- 2-((5-((4-méthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chlorophényl)acétamide
Unicité
2-((5-((4-méthoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-phénoxyphényl)acétamide est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes par rapport à d'autres dérivés de thiadiazole. La présence du groupe phénoxyphényle peut améliorer son interaction avec les cibles biologiques, ce qui en fait un candidat prometteur pour la recherche et le développement futurs.
Propriétés
Numéro CAS |
763115-20-4 |
|---|---|
Formule moléculaire |
C24H21N3O3S3 |
Poids moléculaire |
495.6 g/mol |
Nom IUPAC |
2-[[5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C24H21N3O3S3/c1-29-19-11-7-17(8-12-19)15-31-23-26-27-24(33-23)32-16-22(28)25-18-9-13-21(14-10-18)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,25,28) |
Clé InChI |
YTXKVIBQQBUMLX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5E)-5-(2,5-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12029519.png)
![[1-[(E)-[[4-(benzenesulfonamido)benzoyl]hydrazinylidene]methyl]naphthalen-2-yl] 4-chlorobenzoate](/img/structure/B12029524.png)
![2-methoxyethyl (2Z)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12029530.png)
![2-{4-[(4-Bromophenyl)sulfonyl]-1-piperazinyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12029551.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(3-isopropoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12029562.png)
![2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12029570.png)
![1-[2-(Dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029571.png)

![N'-[(E)-(2,6-dichlorophenyl)methylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12029587.png)
![4-{[(E)-(2,6-dichlorophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12029594.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12029604.png)
![4-{[(E)-(2,3-Dichlorophenyl)methylidene]amino}-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B12029608.png)
![3-Thiazolidineacetic acid, alpha-[2-(methylthio)ethyl]-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-, (5E)-](/img/structure/B12029611.png)
![2-[(3-chlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12029619.png)
